molecular formula C17H28N2O3 B5887337 1-isopropyl-4-(2,3,4-trimethoxybenzyl)piperazine

1-isopropyl-4-(2,3,4-trimethoxybenzyl)piperazine

Cat. No.: B5887337
M. Wt: 308.4 g/mol
InChI Key: RDXRXCHMBVPIPI-UHFFFAOYSA-N
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Description

Contextualization within Piperazine (B1678402) Chemistry Research

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This structure is a prominent and versatile scaffold in medicinal chemistry. semanticscholar.orgresearchgate.net Piperazine and its derivatives are key components in numerous drugs approved by the US Food and Drug Administration, ranking as one of the most common nitrogen heterocycles in pharmaceuticals. researchgate.net The structural characteristics of the piperazine ring, such as its ability to be substituted at its nitrogen atoms, offer a way to modify a molecule's properties. researchgate.neteurekaselect.com These modifications can influence factors like water solubility, oral bioavailability, and the ability to interact with specific biological targets. eurekaselect.com The presence of the two nitrogen atoms allows for the formation of hydrogen bonds and provides a rigid structure, which can improve a drug's affinity and specificity for its target. researchgate.neteurekaselect.com Consequently, piperazine derivatives have been developed for a wide array of therapeutic applications, including as anticancer, antidepressant, antiviral, and anti-inflammatory agents. researchgate.netresearchgate.net

Rationale for Academic Investigation into 1-isopropyl-4-(2,3,4-trimethoxybenzyl)piperazine

While direct research on this compound is not extensively documented in publicly available literature, a clear rationale for its academic investigation can be constructed based on its constituent parts. The molecule can be viewed as a derivative of Trimetazidine (B612337) (1-(2,3,4-trimethoxybenzyl)piperazine).

The key structural difference is the presence of an isopropyl group on the nitrogen atom at the 1-position of the piperazine ring. In drug design, the addition of alkyl groups, such as an isopropyl group, is a common strategy to modulate a molecule's physicochemical properties. An isopropyl group can increase the molecule's lipophilicity (its ability to dissolve in fats and lipids), which may enhance its ability to cross cell membranes and the blood-brain barrier. Furthermore, altering the substituent on the piperazine nitrogen can change the molecule's interaction with its biological target, potentially leading to a different pharmacological profile or improved efficacy. Given that 1-isopropylpiperazine (B163126) is a known building block in the synthesis of pharmaceuticals like antihistamines and antipsychotics, its incorporation into the Trimetazidine scaffold represents a logical step in the exploration of new chemical space and the potential development of novel therapeutic agents. guidechem.com

Overview of Related Piperazine Derivatives and their Research Landscapes

To understand the potential significance of this compound, it is useful to examine the research landscapes of structurally related compounds, such as Trimetazidine and Lomerizine.

Trimetazidine

Trimetazidine, chemically known as 1-(2,3,4-trimethoxybenzyl)piperazine, is an anti-ischemic metabolic agent used in the treatment of angina pectoris. ahajournals.orgpatsnap.com Its mechanism of action is not fully understood but is believed to involve the inhibition of an enzyme called long-chain 3-ketoacyl-CoA thiolase. ahajournals.orgnih.gov This inhibition shifts the heart's energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose oxidation pathway. ahajournals.orgpatsnap.com This metabolic shift helps maintain energy production in heart cells during conditions of low oxygen (ischemia), thereby protecting the heart muscle. justia.com Trimetazidine has been the subject of numerous clinical studies and is approved for use in many countries. patsnap.com

Lomerizine

Lomerizine, or 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine, is another piperazine derivative that shares the trimethoxybenzyl moiety. nih.gov It is primarily used for the prophylaxis of migraines. patsnap.com Lomerizine functions as a calcium channel blocker, inhibiting the influx of calcium ions through voltage-gated calcium channels. wikipedia.orgpatsnap.com This action helps to stabilize neuronal activity and vascular tone in the brain, which is believed to prevent the onset of migraine headaches. patsnap.com Research has also explored its potential neuroprotective effects, particularly in the context of glaucoma and other ischemic retinal diseases, due to its ability to increase circulation in the optic nerve head. nih.govwikipedia.org

Comparative Data of Related Compounds

Below is an interactive table summarizing the key chemical properties of the subject compound and its relevant analogues.

Compound NameChemical FormulaMolar Mass ( g/mol )Key Structural Moieties
This compound C17H28N2O3308.42Isopropyl, Piperazine, 2,3,4-Trimethoxybenzyl
Trimetazidine C14H22N2O3266.34Piperazine, 2,3,4-Trimethoxybenzyl
Lomerizine C27H30F2N2O3468.54Bis(4-fluorophenyl)methyl, Piperazine, 2,3,4-Trimethoxybenzyl

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-propan-2-yl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O3/c1-13(2)19-10-8-18(9-11-19)12-14-6-7-15(20-3)17(22-5)16(14)21-4/h6-7,13H,8-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDXRXCHMBVPIPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)CC2=C(C(=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 1-isopropyl-4-(2,3,4-trimethoxybenzyl)piperazine

A retrosynthetic analysis of the target molecule, this compound, reveals two primary disconnection points at the carbon-nitrogen bonds of the piperazine (B1678402) ring. This approach simplifies the complex structure into more readily available or synthesizable precursors.

The first logical disconnection (C-N bond cleavage) is between the benzylic carbon and the piperazine nitrogen. This leads to two key synthons: a 2,3,4-trimethoxybenzyl cation and a 1-isopropylpiperazine (B163126) anion. The corresponding synthetic equivalents for these synthons are 2,3,4-trimethoxybenzyl halide (e.g., chloride or bromide) and 1-isopropylpiperazine. This pathway suggests an alkylation strategy .

A second disconnection approach involves breaking the C-N bond between the piperazine nitrogen and the isopropyl group. However, the more common and strategically sound disconnection is at the benzyl-piperazine linkage.

An alternative and widely employed retrosynthetic strategy involves the disconnection of the same C-N bond to reveal 2,3,4-trimethoxybenzaldehyde (B140358) and 1-isopropylpiperazine as precursors. This pathway points towards a reductive amination approach, a powerful method for forming C-N bonds.

These disconnections form the basis for the primary synthetic routes to this compound, which are explored in detail in the following sections.

Development and Optimization of Synthetic Pathways for the Compound

The synthesis of this compound has been approached through several key methodologies, with reductive amination and alkylation strategies being the most prominent.

Reductive Amination Approaches for Piperazine Derivatives

Reductive amination is a highly effective one-pot method for the synthesis of this compound. This approach involves the reaction of 2,3,4-trimethoxybenzaldehyde with 1-isopropylpiperazine in the presence of a reducing agent.

The reaction proceeds via the initial formation of an iminium ion intermediate from the condensation of the aldehyde and the secondary amine of the piperazine. This intermediate is then reduced in situ to yield the final tertiary amine product. A variety of reducing agents can be employed, with catalytic hydrogenation being a common choice.

For instance, a process for the preparation of the closely related compound 1-(2,3,4-trimethoxybenzyl)piperazine involves dissolving 2,3,4-trimethoxybenzaldehyde and an excess of piperazine in an alcoholic solvent, such as ethanol, or methyl tert-butyl ether. google.comgoogle.com The reaction mixture is then subjected to hydrogen gas in the presence of a hydrogenation catalyst, like 5% Palladium on carbon (Pd/C). google.comgoogle.com The reaction is typically carried out at a temperature of 45-75°C and a hydrogen pressure of 5 to 10 bars. google.comgoogle.com The use of excess piperazine is crucial, with a molar ratio of 1:2 to 1:4 (aldehyde:piperazine) being optimal to minimize the formation of the dialkylated byproduct, 1,4-bis(2,3,4-trimethoxybenzyl)piperazine. google.comnih.gov A gradual addition of the aldehyde to the piperazine solution can further suppress this side reaction. google.com

Another example of reductive amination in the synthesis of a piperazine derivative is the preparation of 1-isopropyl-4-(4-hydroxyphenyl)piperazine, where N-(4-hydroxyphenyl)piperazine is reacted with acetone (B3395972) in the presence of sodium cyanoborohydride. prepchem.com

Alkylation Strategies for N-Substitution on Piperazine Ring

Direct alkylation of a pre-formed piperazine ring with a suitable benzyl (B1604629) halide is another viable synthetic route. In this approach, 1-isopropylpiperazine is reacted with a 2,3,4-trimethoxybenzyl halide (e.g., chloride or bromide) in the presence of a base to neutralize the hydrogen halide byproduct.

This nucleophilic substitution reaction provides a straightforward method for constructing the target molecule. The synthesis of the positional isomer, 1-(3,4,5-trimethoxybenzyl)piperazine (B140913), has been achieved through the condensation of 3,4,5-trimethoxybenzyl chloride with piperazine.

Challenges in this approach can include the potential for quaternization of the piperazine nitrogen if the reaction conditions are not carefully controlled. The choice of solvent and base is critical for optimizing the yield and minimizing side products.

Preparation of 2,3,4-Trimethoxybenzyl Precursors

The primary precursor for the trimethoxybenzyl moiety is 2,3,4-trimethoxybenzaldehyde. This key intermediate can be synthesized through several methods. One common route involves the O-methylation of 2,3,4-trihydroxybenzaldehyde (B138039) using a methylating agent like dimethyl sulfate (B86663) in the presence of a base.

Another approach is the formylation of 1,2,3-trimethoxybenzene. This can be achieved using the Vilsmeier-Haack reaction, which employs a mixture of phosphorus oxychloride and a formylating agent like N,N-dimethylformamide (DMF).

The corresponding 2,3,4-trimethoxybenzyl halides can be prepared from the aldehyde via reduction to the corresponding alcohol, followed by conversion to the halide using standard halogenating agents (e.g., thionyl chloride for the chloride or phosphorus tribromide for the bromide).

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues and derivatives of this compound is a key area of research for exploring structure-activity relationships. Modifications can be made to various parts of the molecule, including the piperazine ring, the isopropyl group, and the trimethoxybenzyl moiety.

Modifications on the Trimethoxybenzyl Moiety

Modifying the substitution pattern of the methoxy (B1213986) groups on the benzyl ring can lead to a diverse range of analogues. The synthesis of these compounds generally follows the same reductive amination or alkylation strategies outlined above, utilizing appropriately substituted benzaldehydes or benzyl halides.

For example, the synthesis of 1-(3,4,5-trimethoxybenzyl)piperazine is well-documented and proceeds via reductive amination of 3,4,5-trimethoxybenzaldehyde (B134019) with piperazine. Similarly, other isomers with different methoxy group arrangements, such as 2,4-dimethoxy or 3,4-dimethoxybenzylpiperazines, have been synthesized. datapdf.comchemrxiv.org

Beyond just the methoxy groups, other substituents can be introduced onto the aromatic ring to explore their effects. Halogenated derivatives, for instance, have been prepared by reacting halogen-substituted benzaldehydes with piperazine derivatives. The introduction of different functional groups allows for a systematic investigation of how electronic and steric factors on the benzyl ring influence the properties of the final compound.

The following table provides examples of substituted benzaldehydes that can be used to synthesize analogues with modified benzyl moieties.

Precursor AldehydeResulting Benzyl Moiety
3,4,5-Trimethoxybenzaldehyde3,4,5-Trimethoxybenzyl
3,4-Dimethoxybenzaldehyde3,4-Dimethoxybenzyl
4-Fluorobenzaldehyde4-Fluorobenzyl
4-Chlorobenzaldehyde4-Chlorobenzyl

Substituent Variations on the Piperazine Nitrogen Atoms

Variations of the substituents on the piperazine nitrogen atoms of molecules structurally related to this compound have been explored to investigate their structure-activity relationships. While specific studies on the this compound scaffold are not extensively documented, general principles from related 1-aralkyl-4-benzylpiperazine derivatives can be applied.

The nature of the alkyl group at the N1 position can be varied to modulate the lipophilicity and steric bulk of the molecule. For instance, replacing the isopropyl group with other small alkyl chains (e.g., ethyl, n-propyl, isobutyl) or cyclic alkyl groups (e.g., cyclopropyl, cyclohexyl) can be readily achieved through reductive amination with the corresponding aldehyde or ketone.

The table below illustrates potential variations based on common synthetic transformations.

PositionOriginal SubstituentPotential VariationsSynthetic Method
N1IsopropylMethyl, Ethyl, CyclohexylReductive Amination with corresponding aldehyde/ketone
N42,3,4-Trimethoxybenzyl3,4,5-Trimethoxybenzyl, 4-Methoxybenzyl, Unsubstituted BenzylReductive Amination with corresponding substituted benzaldehyde

These variations allow for the fine-tuning of the physicochemical properties of the molecule, which can be crucial for its intended application.

Stereoselective Synthesis of Chiral Analogues

One common approach is the use of a chiral pool, starting from readily available enantiomerically pure starting materials such as amino acids. For instance, a chiral amino acid can be used to construct a chiral piperazinone intermediate, which can then be further elaborated and reduced to the desired chiral piperazine. rsc.org This strategy allows for the control of the stereochemistry at one of the carbon atoms of the piperazine ring.

Another strategy involves the diastereoselective alkylation of a chiral piperazine precursor. If a chiral center is already present in the molecule, for example, on one of the N-substituents, it can direct the stereochemical outcome of subsequent reactions on the piperazine ring. nih.gov

Furthermore, asymmetric catalysis can be employed to create chiral piperazine derivatives. For example, the asymmetric reduction of a prochiral dihydropyrazine (B8608421) intermediate could yield an enantiomerically enriched piperazine. While not directly applied to the target compound, such methods have been successful in the synthesis of other chiral piperazines.

The development of a stereoselective synthesis for chiral analogues of this compound would likely involve a multi-step sequence, potentially incorporating one of these established methodologies to control the stereochemistry at the desired positions.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound can help to reduce the environmental impact of its production. Several aspects of the synthetic route can be optimized to align with these principles.

Energy Efficiency: The energy consumption of the synthesis can be reduced by employing alternative energy sources or reaction conditions. Microwave-assisted synthesis has emerged as a valuable tool in green chemistry, often leading to significantly shorter reaction times and lower energy usage compared to conventional heating methods. nih.gov The application of microwave irradiation to the reductive amination or N-alkylation steps could enhance the efficiency of the synthesis of this compound.

Atom Economy and Waste Reduction: The principles of atom economy can be addressed by choosing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Reductive amination is generally considered an atom-economical reaction. To further minimize waste, the use of stoichiometric reagents should be avoided where possible in favor of catalytic methods. For instance, catalytic hydrogenation is a greener alternative to the use of stoichiometric hydride reagents for the reduction step.

Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers a highly selective and environmentally benign approach to chemical synthesis. biosynth.comacs.org While not yet reported for this specific compound, the potential application of imine reductases (IREDs) for the reductive amination steps could offer a greener synthetic route, operating under mild conditions in aqueous media. nih.gov

The following table summarizes the potential application of green chemistry principles to the synthesis of this compound.

Green Chemistry PrincipleApplication in Synthesis
Safer SolventsReplacement of traditional solvents with greener alternatives like 2-MeTHF or water.
Energy EfficiencyUse of microwave-assisted synthesis to reduce reaction times and energy consumption.
Atom EconomyUtilization of atom-economical reactions like reductive amination.
CatalysisEmploying catalytic hydrogenation over stoichiometric reducing agents.
BiocatalysisPotential use of imine reductases for the reductive amination steps.

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Investigation of Molecular Interactions and Pharmacological Mechanisms of Action

Exploration of Potential Biological Targets for 1-isopropyl-4-(2,3,4-trimethoxybenzyl)piperazine

There is no available scientific literature detailing the biological targets of this compound. The addition of an isopropyl group to the piperazine (B1678402) ring, compared to its parent compound trimetazidine (B612337), would likely alter its steric and electronic properties, potentially leading to a unique pharmacological profile. However, without dedicated studies, any potential targets remain purely speculative.

No studies have been published that profile the binding affinity and selectivity of this compound for any specific receptors. Research on structurally related piperazine compounds shows a wide range of receptor interactions, but this cannot be extrapolated to the specific compound .

There is no available data from in vitro or in vivo studies concerning the potential for this compound to inhibit or activate any enzymes.

The effects of this compound on ion channel function have not been investigated. Therefore, no mechanisms for its potential modulation of calcium channels or any other ion channels can be described.

Elucidation of Cellular Signaling Pathways Influenced by the Compound

Scientific investigation into the cellular and molecular signaling pathways affected by this compound has not been documented.

There are no available studies assessing the impact of this compound on cellular growth, proliferation, or apoptosis. As such, its influence on any related signaling pathways is unknown.

While the parent compound trimetazidine is known for its cytoprotective and anti-ischemic properties, which are linked to antioxidant mechanisms, no such investigations have been carried out for this compound. Therefore, there is no scientific evidence to describe its potential antioxidant or cytoprotective effects.

Mechanistic Studies on Specific Pharmacological Effects (e.g., Neuroprotection, Cardiovascular Modulation)

No published research is currently available to detail the specific mechanisms of neuroprotection or cardiovascular modulation for this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Investigation of Structural Features and their Impact on Biological Activity

The N-isopropyl group, a relatively small and lipophilic substituent on the piperazine (B1678402) ring, can significantly influence the compound's interaction with its biological targets. While direct SAR studies on 1-isopropyl-4-(2,3,4-trimethoxybenzyl)piperazine are limited, general principles from related N-alkyl piperazine series can be extrapolated. The size and nature of the N-alkyl substituent are often critical for determining binding affinity and selectivity for various receptors and transporters in the central nervous system (CNS).

In many classes of piperazine-containing compounds, the N-alkyl substituent modulates lipophilicity, which in turn affects the ability of the molecule to cross the blood-brain barrier and access CNS targets. The steric bulk of the isopropyl group, compared to a simple methyl or ethyl group, can either enhance or diminish binding affinity depending on the topology of the target's binding pocket. For some receptors, a bulkier group like isopropyl may provide a better fit into a hydrophobic pocket, leading to increased potency. Conversely, if the binding site is sterically constrained, a smaller substituent may be favored.

The following table summarizes the general effects of varying N-alkyl substituents on the activity of piperazine derivatives, based on broader SAR studies in medicinal chemistry.

Substituent at N1General Effect on ActivityRationale
H Often serves as a baseline for activity.Allows for potential hydrogen bonding but may lack specific hydrophobic interactions.
Methyl Can increase lipophilicity and may fit into small hydrophobic pockets.A small increase in size and lipophilicity compared to hydrogen.
Ethyl Further increases lipophilicity.Provides a balance between size and flexibility.
Isopropyl Increases steric bulk and lipophilicity. May enhance binding if a complementary hydrophobic pocket is present, but can also introduce steric hindrance.
Larger Alkyl/Aryl Can significantly alter the pharmacological profile, sometimes leading to a change in the primary target.Introduces more extensive hydrophobic and potential aromatic interactions.

This table presents generalized SAR trends for N-alkyl piperazines and may not be directly representative of this compound's specific activity.

The 2,3,4-trimethoxybenzyl moiety is a key pharmacophoric element that plays a significant role in molecular recognition. The specific arrangement of the three methoxy (B1213986) groups on the benzyl (B1604629) ring dictates the electronic distribution and conformational preferences of this part of the molecule, which are critical for its interaction with target proteins.

Comparative studies of different trimethoxybenzyl isomers in other series of bioactive compounds have shown that the substitution pattern is crucial for activity. For instance, the 3,4,5-trimethoxy substitution pattern is a common motif in compounds targeting tubulin, while the 2,3,4-trimethoxy arrangement, as seen in the anti-ischemic drug trimetazidine (B612337) (1-(2,3,4-trimethoxybenzyl)piperazine), is associated with different pharmacological effects. This highlights the importance of the specific positioning of the methoxy groups for selective target engagement.

The table below illustrates the significance of the methoxy substitution pattern by comparing the 2,3,4- and 3,4,5-trimethoxybenzyl moieties in a generalized context.

MoietyPotential InteractionsCommon Biological Targets
2,3,4-Trimethoxybenzyl The ortho-methoxy group can influence the torsion angle of the benzyl ring relative to the piperazine core, affecting the overall conformation. The specific pattern of hydrogen bond acceptors (the oxygen atoms of the methoxy groups) is crucial for molecular recognition.Associated with cardiovascular and metabolic effects (e.g., trimetazidine).
3,4,5-Trimethoxybenzyl The symmetrical arrangement of methoxy groups can lead to different binding modes compared to the 2,3,4-isomer. This pattern is often found in compounds that interact with the colchicine (B1669291) binding site of tubulin.Frequently found in anticancer agents that target tubulin polymerization.

The piperazine ring serves as a central scaffold, providing a rigid and defined linker between the isopropyl group and the trimethoxybenzyl moiety. This heterocyclic core is a common feature in many CNS-active drugs due to its favorable physicochemical properties. nih.gov

The two nitrogen atoms of the piperazine ring are key to its function. The nitrogen atom attached to the isopropyl group (N1) and the one attached to the benzyl group (N4) have different basicities, which can influence the compound's ionization state at physiological pH. The protonated form of the piperazine ring can engage in ionic interactions and hydrogen bonding with target proteins, which are often crucial for high-affinity binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

For a hypothetical series of analogues where the isopropyl group is varied, a QSAR model might look like:

log(1/C) = a * (Steric Parameter) + b * (Lipophilicity Parameter) + c * (Electronic Parameter) + d

Where:

log(1/C) is a measure of biological activity (e.g., the inverse of the concentration required for a certain effect).

Steric Parameter could be a descriptor like molar refractivity or a STERIMOL parameter, which would quantify the size and shape of the substituent at the N1 position.

Lipophilicity Parameter would likely be represented by logP or a related descriptor, accounting for the hydrophobicity of the substituent.

Electronic Parameter might include descriptors like Hammett constants to quantify the electron-donating or withdrawing nature of substituents on the benzyl ring, if that part of the molecule were to be varied.

In a hypothetical QSAR study of N-substituted trimetazidine analogues, the following descriptors could be important:

Descriptor ClassSpecific DescriptorPotential Influence on Activity
Steric Molar Volume (MV)A larger volume at the N1 position might be either beneficial or detrimental depending on the size of the receptor pocket.
Lipophilic LogPIncreased lipophilicity can enhance membrane permeability but may also lead to non-specific binding.
Electronic Dipole MomentChanges in the overall polarity of the molecule can affect its interaction with polar residues in the binding site.
Topological Wiener IndexThis descriptor relates to the branching of the molecule and could be important for the isopropyl group compared to a linear alkyl chain.

This table represents a hypothetical QSAR model and the descriptors that would likely be relevant for this class of compounds.

3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), could provide more detailed insights by creating 3D maps that show where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity. For this compound, a CoMFA study would likely indicate that the steric field around the isopropyl group is a critical determinant of activity.

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of this compound is a dynamic property that is crucial for its biological activity. The molecule is not static and can adopt various conformations in solution. However, it is believed that only one or a limited number of low-energy conformations are "bioactive," meaning they can bind effectively to the target receptor.

The piperazine ring typically adopts a chair conformation. The substituents on the nitrogen atoms can be in either an axial or equatorial position. For the N-isopropyl group, the equatorial position is generally favored to minimize steric hindrance. The orientation of the 2,3,4-trimethoxybenzyl group is also critical. The rotation around the bond connecting the benzyl group to the piperazine ring is likely restricted due to the presence of the ortho-methoxy group, leading to a preferred spatial arrangement of the aromatic ring relative to the piperazine core.

For example, if it is found that analogues with a more rigid structure that locks the molecule into a specific conformation are more active, it would provide strong evidence for that conformation being the bioactive one. The interplay between the steric bulk of the isopropyl group and the rotational freedom of the trimethoxybenzyl moiety will ultimately define the conformational landscape of the molecule and its ability to effectively interact with its biological target.

Preclinical Biological Evaluation and Mechanistic in Vitro / in Vivo Studies

In Vitro Cellular Assays for Biological Effect Profiling

Assessment of Anti-proliferative Mechanisms in Cell Lines

Research into the anti-proliferative effects of 1-(2,3,4-trimethoxybenzyl)piperazine (trimetazidine) has shown various impacts on different cell types. In vascular smooth muscle cells, trimetazidine (B612337) has been observed to suppress neointimal proliferation and cell migration following vascular injury. mdpi.com Conversely, in endothelial cells, it appears to promote proliferation and reduce apoptotic activity, suggesting a role in angiogenesis and tissue repair. mdpi.com

Studies on other piperazine (B1678402) derivatives have also highlighted their potential as anti-proliferative agents. For instance, certain piperazine-linked quinolinequinones have demonstrated inhibitory effects on the growth of various cancer cell lines. nih.govnih.govresearchgate.net Similarly, combretastatin (B1194345) A-4 piperazine conjugates have shown potent anti-proliferative activity in breast cancer cells by destabilizing microtubules. rsc.org

Table 1: Effects of Trimetazidine on Cell Proliferation

Cell TypeEffect of TrimetazidineObserved Mechanism
Vascular Smooth Muscle CellsSuppression of proliferation and migrationPromotion of apoptosis, increased caspase activity mdpi.com
Endothelial CellsIncreased proliferation, reduced apoptosisDecreased caspase activity mdpi.com
Human Aortic Smooth Muscle CellsAnti-proliferation against oxLDL stimulationAlleviation of the inhibitory effect of H2O2 researchgate.net

Modulation of Inflammatory Mediators and Pathways

Trimetazidine has demonstrated anti-inflammatory properties by modulating various inflammatory pathways. It has been shown to mitigate inflammatory responses by inhibiting the production of cytokines such as TNF-α, NF-κB, and IL-6 in macrophages. nih.gov In animal models of rheumatoid arthritis, trimetazidine administration led to a significant reduction in the expression levels of serum IL-6 and VEGF. nih.gov Furthermore, studies have indicated that trimetazidine can suppress inflammatory events in models of atherosclerosis and diabetes. nih.gov Its anti-inflammatory effects are believed to be mediated through the inhibition of pathways such as the NLRP3/GSDMD pathway and activation of AMP-activated protein kinase (AMPK). nih.gov

Other derivatives containing a 3,4,5-trimethoxybenzyl moiety have also been noted for their anti-inflammatory potential, acting as selective COX-2 inhibitors. mdpi.comresearchgate.net

Table 2: Modulation of Inflammatory Markers by Trimetazidine

Inflammatory MarkerEffect of TrimetazidineExperimental Model
TNF-αInhibitionMacrophages nih.gov
NF-κBInhibitionMacrophages nih.gov
IL-6InhibitionMacrophages, Rheumatoid Arthritis Model (in vivo) nih.gov
VEGFReductionRheumatoid Arthritis Model (in vivo) nih.gov

Investigation of Antimicrobial Activities

The antimicrobial properties of the specific compound 1-isopropyl-4-(2,3,4-trimethoxybenzyl)piperazine have not been detailed in the available literature. However, the broader class of piperazine derivatives has been a subject of antimicrobial research. Various synthesized piperazine derivatives have shown significant activity against a range of bacterial strains. ijcmas.commdpi.comnih.govijbpas.com For instance, some novel piperazine derivatives have exhibited potent anti-bactericidal activities against both Gram-positive and Gram-negative bacteria. ijcmas.com While these studies establish the potential of the piperazine scaffold in developing antimicrobial agents, specific data, including minimum inhibitory concentration (MIC) values for 1-(2,3,4-trimethoxybenzyl)piperazine or its isopropyl derivative, are not available.

Evaluation of Neuroactive Properties in Cellular Models

Trimetazidine has been investigated for its neuroprotective effects in various cellular models. It has shown the ability to protect neuronal cells against intracellular acidosis and conserve the mitochondrial membrane. frontiersin.org In cellular models of Amyotrophic Lateral Sclerosis (ALS), trimetazidine was found to improve mitochondrial dysfunction through the activation of autophagy. mdpi.com It has also been proposed to have neuroprotective effects against COVID-19-induced neurological issues by inhibiting the DAPK1 signaling pathway, which is involved in neuronal cell death. nih.gov Furthermore, trimetazidine has been shown to protect neuronal cells from oxidative stress and apoptosis. nih.gov

In Vivo Pharmacological Studies in Animal Models (Focusing on Mechanistic Insights)

Assessment of Effects on Specific Physiological Systems (e.g., Cerebrovascular Circulation, Cardiac Function)

The in vivo effects of 1-(2,3,4-trimethoxybenzyl)piperazine (trimetazidine) on cerebrovascular circulation and cardiac function are well-documented. It is known to be a precursor for derivatives with potent cerebral vasodilating activity. consensus.appnih.gov

In animal models of cardiac ischemia/reperfusion injury, trimetazidine administered before reperfusion was found to significantly enhance cardiac functional recovery. nih.gov It has also been shown to ameliorate myocardial dysfunction and injury through the activation of p38 MAPK and Akt signaling pathways. nih.gov In a rabbit model, trimetazidine demonstrated effects on the cardiovascular system, including changes in blood pressure and heart rate. nih.gov

Furthermore, in a rat model of cardiac fibrosis, trimetazidine treatment mitigated fibrosis and improved left ventricular function. nih.govresearchgate.net It also enhanced myocardial angiogenesis in a mouse model of cardiac hypertrophy by activating Akt and promoting the binding of HSF1 to the VEGF-A promoter. nih.gov In a rat model of cerebral reperfusion injury, the combination of trimetazidine and progesterone (B1679170) was found to reduce infarct volume and improve outcomes by reducing oxidative stress and inflammation. nih.gov

Table 3: In Vivo Effects of Trimetazidine on Cardiovascular and Cerebrovascular Systems

Physiological SystemAnimal ModelKey Mechanistic Findings
Cardiac FunctionRat (Ischemia/Reperfusion)Enhanced functional recovery, activation of p38 MAPK and Akt signaling nih.gov
Cardiac FibrosisRat (Isoproterenol-induced)Mitigated fibrosis, improved left ventricular function, inhibited EndMT nih.govresearchgate.net
Myocardial AngiogenesisMouse (Pressure Overload)Increased blood vessel density, activated Akt, promoted HSF1 binding to VEGF-A promoter nih.gov
Cerebrovascular CirculationRat (Cerebral Reperfusion)Reduced infarct volume, decreased oxidative stress and inflammation (in combination with progesterone) nih.gov
Cardiovascular SystemRabbitEffects on blood pressure and heart rate nih.gov

Exploration of Target Engagement in Animal Models

Currently, there is a lack of publicly available scientific literature detailing specific studies on the target engagement of this compound in animal models. Further research is required to identify its precise molecular targets and confirm its engagement in a living organism.

Evaluation in Disease Models for Mechanistic Understanding (e.g., Pain, Ischemia)

While direct studies on this compound are not available, research on the structurally similar compound, trimetazidine (1-[2,3,4-trimethoxybenzyl]piperazine), provides valuable insights into its potential therapeutic effects in the context of ischemia. A study involving a rat model of myocardial infarction, induced by the permanent ligation of the left anterior descending coronary artery, evaluated the therapeutic efficacy of mesenchymal stem cells (MSCs) preconditioned with trimetazidine. nih.gov

The investigation revealed that hearts transplanted with MSCs preconditioned with trimetazidine showed a significant increase in the recovery of myocardial function. nih.gov This enhanced recovery was associated with the upregulation of key signaling molecules, including phosphorylated Akt (pAkt) and B-cell lymphoma 2 (Bcl-2). nih.gov These findings suggest that trimetazidine may confer protective effects against ischemic damage by promoting cell survival pathways.

Key Findings in a Rat Model of Myocardial Infarction with Trimetazidine-Preconditioned MSCs

Parameter Measured Observation Associated Molecular Changes
Myocardial Function Significant recovery -

This study highlights the potential of the 2,3,4-trimethoxybenzyl piperazine moiety to modulate cellular responses to ischemic stress, providing a basis for further investigation into related compounds like this compound in models of ischemia and potentially pain.

Preclinical Pharmacokinetic and Biotransformation Investigations (Non-Human)

The metabolism of benzylpiperazine (BZP) and its derivatives is primarily mediated by cytochrome P450 (CYP) enzymes in human liver microsomes. researchgate.netresearchgate.net The major metabolic routes for BZP involve hydroxylation of the aromatic ring and N-dealkylation. researchgate.net Subsequent methylation and conjugation with glucuronic or sulfuric acid facilitate excretion. researchgate.net

Research has identified several key CYP isoenzymes responsible for the metabolism of piperazine-based compounds.

Major CYP Isoenzymes Involved in the Metabolism of Piperazine Derivatives

CYP Isoenzyme Role in Metabolism
CYP2D6 Major contributor to metabolism
CYP3A4 Major contributor to metabolism
CYP1A2 Major contributor to metabolism
CYP2C19 Minor or no involvement in the metabolism of some derivatives

Given that this compound is a benzylpiperazine derivative, it is plausible that its metabolism would also be significantly influenced by CYP2D6, CYP3A4, and CYP1A2. However, empirical studies are necessary to confirm this and to identify the specific metabolites formed.

Detailed preclinical studies on the absorption and distribution characteristics of this compound are not currently published in the scientific literature. To understand the pharmacokinetic profile of this compound, including its bioavailability, tissue distribution, and potential to cross biological barriers like the blood-brain barrier, dedicated in vivo studies in animal models are required.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations of 1-isopropyl-4-(2,3,4-trimethoxybenzyl)piperazine with Identified Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a small molecule like this compound would interact with a biological target, typically a protein or a nucleic acid.

Through molecular docking simulations, it would be possible to predict the binding mode of this compound within the active site of a target protein. These simulations would reveal the key amino acid residues that interact with the compound and the nature of these interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, the trimethoxybenzyl group might fit into a hydrophobic pocket, while the piperazine (B1678402) nitrogen atoms could form hydrogen bonds with polar residues. The isopropyl group would also contribute to the binding affinity through van der Waals interactions.

A hypothetical summary of such predicted interactions is presented in Table 1.

Functional Group of CompoundPotential Interacting Residue(s)Type of Interaction
2,3,4-trimethoxybenzylPhe, Leu, ValHydrophobic
Piperazine nitrogenAsp, Glu, SerHydrogen Bond
IsopropylAla, Ilevan der Waals

Following the prediction of the binding mode, the stability of the resulting ligand-receptor complex can be assessed. This is often done by calculating the binding energy or a docking score, which provides an estimate of the binding affinity. A lower binding energy generally indicates a more stable complex and a higher affinity of the ligand for the target. By comparing the docking scores of this compound with those of known inhibitors of the target, a preliminary assessment of its potential potency can be made.

Molecular Dynamics Simulations for Conformational Sampling and Interaction Analysis

Molecular dynamics (MD) simulations provide a more dynamic and detailed picture of the ligand-receptor interactions over time. While molecular docking provides a static snapshot of the binding pose, MD simulations can reveal the conformational changes that both the ligand and the protein undergo upon binding. These simulations can confirm the stability of the binding mode predicted by docking and provide insights into the flexibility of the active site. For this compound, MD simulations could be used to study the stability of its interactions with the target protein and to identify any transient interactions that may not be captured by docking alone.

De Novo Design and Virtual Screening for Novel Analogues

De novo design and virtual screening are computational techniques used to discover novel drug candidates. De novo design algorithms can build new molecules from scratch within the constraints of the target's active site, potentially leading to the discovery of entirely new chemical scaffolds. Virtual screening, on the other hand, involves docking large libraries of existing compounds against a target to identify those with the highest predicted binding affinity.

Starting from the structure of this compound, these methods could be employed to design and identify novel analogues with improved properties. For example, modifications to the isopropyl or trimethoxybenzyl groups could be explored to enhance binding affinity or selectivity.

Ligand-Based and Structure-Based Drug Design Strategies

Both ligand-based and structure-based approaches are central to modern drug design.

Ligand-based drug design is employed when the three-dimensional structure of the target is unknown. This approach relies on the knowledge of other molecules that bind to the biological target of interest. These known active compounds can be used to develop a pharmacophore model, which defines the essential structural features required for biological activity.

Structure-based drug design , conversely, is applicable when the 3D structure of the target protein is available. nih.govdrugdiscoverynews.com This method utilizes the structural information of the target's binding site to design ligands with high affinity and selectivity. nih.govdrugdiscoverynews.com Given a target for this compound, structure-based design would be the preferred approach to guide the optimization of this lead compound. nih.govdrugdiscoverynews.com The process is iterative, involving cycles of computational design, chemical synthesis, and biological testing to refine the properties of the drug candidate. drugdiscoverynews.com

Advanced Analytical and Biophysical Techniques for Research Characterization

Advanced Spectroscopic Methods for Investigating Molecular Interactions and Structure-Activity Correlations (Beyond Basic Identification)7.2. Biophysical Techniques for Characterizing Binding Kinetics and Thermodynamics (e.g., SPR, ITC)7.3. Chromatographic and Electrophoretic Methods for Compound Quantification in Research Matrices (e.g., Tissue, Biological Fluids for Preclinical Studies)

Further investigation into this compound would require its synthesis and subsequent analysis through the very techniques intended for discussion in this article. Until such research is conducted and published, a detailed and scientifically accurate article on this specific subject cannot be produced.

Future Research Directions and Unexplored Academic Avenues

Design and Synthesis of Next-Generation 1-isopropyl-4-(2,3,4-trimethoxybenzyl)piperazine Analogues with Enhanced Specificity

The development of next-generation analogues of this compound is a primary avenue for future research. The goal is to systematically modify the molecule's core structure to enhance target specificity, improve pharmacokinetic properties, and potentially reduce off-target effects. Iterative parallel synthesis and structure-activity relationship (SAR) studies will be crucial in this endeavor. nih.govnih.govrsc.org

Key synthetic strategies would involve targeted modifications at three primary locations on the scaffold: the isopropyl group, the piperazine (B1678402) core, and the trimethoxybenzyl moiety.

Modification of the Isopropyl Group: Altering the N-alkyl substituent on the piperazine ring can significantly influence the compound's lipophilicity and ability to interact with its biological target. Future synthesis could explore a range of aliphatic and cyclic groups to probe the size and conformational requirements of the binding pocket.

Bioisosteric Replacement of the Piperazine Core: The piperazine ring is a common pharmacophore but can be associated with specific metabolic liabilities or off-target activities. nih.gov Replacing it with other heterocyclic systems, such as homopiperazine (B121016) or constrained bicyclic amines, could lead to analogues with novel pharmacological profiles.

Substitution Pattern of the Benzyl (B1604629) Ring: The 2,3,4-trimethoxy substitution is critical for the activity of the parent compound. nih.gov Future work should explore the synthesis of analogues where the position and nature of these substituents are varied. For example, replacing methoxy (B1213986) groups with other electron-donating or electron-withdrawing groups could fine-tune the electronic properties and metabolic stability of the molecule. youtube.com

A systematic approach to analogue design is summarized in the table below.

Structural Modification Area Proposed Changes Scientific Rationale
N-Alkyl Group Substitution of isopropyl with cyclobutyl, cyclopentyl, or tert-butyl groups.To optimize steric interactions within the target binding site and modulate lipophilicity.
Piperazine Core Replacement with diazepane, piperidine, or bridged diazacycloalkanes.To alter the basicity (pKa), conformational flexibility, and potential for new interactions.
Benzyl Ring Shifting methoxy groups (e.g., to 3,4,5-), replacement with fluoro or chloro groups.To improve metabolic stability against O-demethylation and enhance binding affinity.
Benzyl Linker Introduction of a carbonyl or extension of the methylene (B1212753) linker.To modify bond angles and distances to key residues in the target protein.

These synthetic explorations, guided by computational modeling, will be essential for developing next-generation compounds with superior therapeutic potential.

Exploration of Novel Biological Targets and Therapeutic Research Areas (Preclinical, Mechanistic Focus)

While the parent compound, 1-(2,3,4-trimethoxybenzyl)piperazine, is known to act as a metabolic modulator by inhibiting the long-chain 3-ketoacyl-CoA thiolase enzyme, thereby shifting energy metabolism from fatty acid oxidation to glucose oxidation, this mechanism has implications beyond cardiac ischemia. nih.gov Future preclinical research should investigate the potential of this compound and its next-generation analogues against novel biological targets and in new therapeutic areas.

A key research direction is the exploration of its effects in conditions where metabolic dysregulation is a central pathological feature. This includes certain cancers, neurodegenerative diseases, and other metabolic disorders.

Oncology: Cancer cells often exhibit altered metabolism (the Warburg effect). A compound that modulates cellular energy pathways could potentially be repurposed as an anti-neoplastic agent. Screening against various cancer cell lines, particularly those known to be dependent on fatty acid oxidation, would be a logical first step. nih.gov

Neurodegeneration: Metabolic dysfunction is increasingly implicated in neurodegenerative disorders. The brain is a highly metabolic organ, and agents that optimize its energy utilization could offer neuroprotective benefits.

Metabolic Syndrome: Given its mechanism, exploring the compound's utility in obesity and type 2 diabetes is a promising avenue. tandfonline.com Preclinical studies in animal models of these conditions could reveal effects on insulin (B600854) sensitivity, glucose tolerance, and body weight. youtube.com

The table below outlines potential novel targets and research areas for this class of compounds.

Potential Therapeutic Area Novel Biological Target(s) Mechanistic Rationale for Exploration
Oncology Carnitine Palmitoyltransferase 1 (CPT1), Acetyl-CoA Carboxylase (ACC)Many tumors rely on fatty acid oxidation for proliferation; inhibiting this pathway could induce apoptosis.
Neurodegenerative Diseases Mitochondrial complex I, SirtuinsOptimizing neuronal energy metabolism may protect against excitotoxicity and oxidative stress.
Metabolic Disorders (Obesity/T2D) AMP-activated protein kinase (AMPK), Peroxisome proliferator-activated receptors (PPARs)Modulating central and peripheral energy sensing pathways could improve glucose homeostasis and reduce fat accumulation.
Inflammatory Diseases NLRP3 InflammasomeMetabolic shifts can influence immune cell activation; this could be relevant for sterile inflammation conditions.

In silico target prediction and broad phenotypic screening campaigns could help identify and validate these new therapeutic opportunities. f1000research.com

Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful approach to accelerate the discovery and optimization of analogues based on the this compound scaffold. nih.gov These computational tools can analyze complex datasets to build predictive models, saving significant time and resources compared to traditional trial-and-error synthesis.

Future research should leverage AI/ML in several key areas:

Predictive ADMET Modeling: ML algorithms can be trained on existing chemical data to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of newly designed, virtual analogues. This allows for the early-stage filtering of candidates that are likely to fail due to poor pharmacokinetic profiles. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the specific structural features of the analogues with their biological activity. These models provide crucial insights into the chemical properties that drive potency and selectivity, guiding the design of more effective compounds. mdpi.com

Generative Chemistry: Advanced generative models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), can be used to design entirely novel molecules based on the core scaffold but optimized for predicted activity against a specific target.

Synthesis Planning: ML models can assist chemists by predicting viable synthetic routes and optimizing reaction conditions for newly designed analogues, streamlining the chemical synthesis process.

AI/ML Technique Application in Compound Optimization Expected Outcome
Support Vector Machines (SVM) / Random Forest Development of QSAR and ADMET prediction models. researchgate.netAccurate prediction of biological activity and pharmacokinetic properties for virtual compounds.
Deep Neural Networks (DNN) Analysis of high-content screening data and complex biological signatures.Identification of subtle structure-activity relationships and novel mechanisms of action.
Generative Adversarial Networks (GANs) De novo design of molecules with desired properties.Generation of novel, patentable chemical entities with high predicted potency and selectivity.
Natural Language Processing (NLP) Mining scientific literature for reaction conditions and biological data.Accelerated identification of optimal synthetic pathways and potential new biological targets.

By integrating these AI/ML approaches, the design-synthesize-test-analyze cycle can be made significantly more efficient, leading to the faster identification of lead candidates.

Development of Advanced In Vitro and In Vivo Models for Deeper Mechanistic Insights

To gain a more profound understanding of the mechanism of action of this compound and its analogues, it is imperative to move beyond traditional 2D cell cultures and standard animal models. Advanced preclinical models that better recapitulate human physiology are essential for generating more translatable data.

Advanced In Vitro Models:

Organ-on-a-Chip (OoC) Systems: Microfluidic "heart-on-a-chip" platforms can be used to model cardiac ischemia-reperfusion injury with high fidelity. nih.gov These systems allow for the co-culture of various cardiac cell types under physiological flow and mechanical stress, providing a more accurate environment to test the efficacy and cardiotoxicity of new compounds. mdpi.com OoC platforms are also amenable to higher-throughput screening. researchgate.netsciencedaily.com

3D Bioprinting and Cardiac Organoids: Three-dimensional cell culture models, such as cardiac spheroids or bioprinted tissues, better mimic the complex cell-cell and cell-matrix interactions of the native heart. researchgate.netdrugdiscoverynews.com Studies have shown that drug responses in 3D models can differ significantly from those in 2D cultures, making them a more reliable tool for preclinical assessment. mdpi.com

Advanced In Vivo Models:

Humanized Mouse Models: To better predict human drug metabolism, genetically engineered mice expressing human metabolic enzymes (e.g., cytochrome P450s) can be used. These models provide more accurate pharmacokinetic data than conventional rodent models. biocytogen.com

Disease-Specific Transgenic Models: Rather than relying solely on diet-induced obesity models, future studies could employ transgenic models that replicate specific aspects of human metabolic diseases, offering deeper insights into the compound's effects on specific pathways. syncrosome.combiologists.com

The table below compares traditional and advanced models for preclinical evaluation.

Model Type Traditional Approach Advanced Approach Key Advantage of Advanced Model
In Vitro Monolayer cardiomyocyte cultureHeart-on-a-Chip with iPSC-derived cellsPhysiologically relevant flow, mechanical stress, and multi-cellular architecture. nih.gov
In Vitro Static 2D cancer cell lines3D tumor spheroids/organoidsMimics tumor microenvironment, including nutrient gradients and cell-cell interactions.
In Vivo Wild-type mice on a high-fat dietHumanized GLP-1R mice or genetic models (e.g., db/db mouse). tandfonline.comyoutube.comMore closely mimics human physiology and specific disease pathologies.
In Vivo Standard toxicology in rats/dogsPharmacokinetic studies in mice with humanized liver enzymes.More accurate prediction of human metabolism, clearance rates, and drug-drug interactions.

Employing these advanced models will be critical for elucidating the precise mechanisms of action and for de-risking the clinical translation of promising new analogues derived from this compound.

Q & A

Q. Table 1: Comparative Pharmacokinetic Parameters

ParameterValue (Rat)Value (Human Microsomes)Method
Half-life (t₁/₂)3.2 h5.8 hLC-MS
Bioavailability45%22%IV/PO
Protein Binding88%92%UF-HPLC

Q. Table 2: Common Synthetic Impurities

ImpuritySourceMitigation Strategy
N-Methyl derivativeIncomplete alkylationIncrease reaction time to 24 h
Demethylated analogAcidic degradationStore at 4°C in inert atmosphere

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.